(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core conjugated with a (Z)-configured methylene bridge. Thiazolidinone derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name |

2-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S2/c1-10(17(21)22)19-16(20)15(26-18(19)25)9-13-7-8-14(24-13)11-3-5-12(23-2)6-4-11/h3-10H,1-2H3,(H,21,22)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTUCGOLAGIHNM-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)OC)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)OC)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound that incorporates both furan and thiazolidinone moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, as well as its potential mechanisms of action.

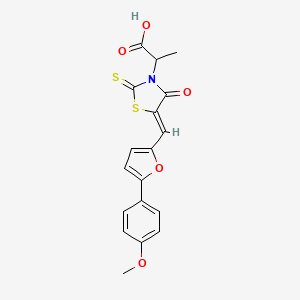

Chemical Structure

The compound can be represented as follows:

This structure features a thiazolidinone core linked to a furan ring and a methoxyphenyl group, which may contribute to its biological efficacy.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of compounds featuring thiazolidinone and furan structures.

In Vitro Studies

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines:

These values suggest that the compound has comparable potency to established chemotherapeutics.

The anticancer activity may be attributed to:

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by modulating key apoptotic proteins such as Bcl-2 and Bax, leading to cell cycle arrest and programmed cell death .

- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, disrupting mitotic spindle formation and leading to cancer cell death .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

- Staphylococcus aureus : The compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 1 μg/mL.

- Escherichia coli : Notably effective against this common pathogen, outperforming several traditional antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various assays.

Inhibition of COX Enzymes

The compound showed moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM, indicating its potential as an anti-inflammatory agent . This suggests that the compound may reduce inflammation-related pathways in various disease models.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure significantly influences biological activity:

Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antibacterial activities. A study demonstrated that compounds similar to (Z)-2-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid showed minimum inhibitory concentration (MIC) values ranging from 2–4 µg/mL against various Gram-positive bacteria, highlighting their potential as therapeutic agents against infections .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Thiazolidinone derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, related compounds have demonstrated efficacy against glioblastoma cells in vitro, suggesting that modifications to the thiazolidinone core could yield effective anticancer agents .

Case Studies

- Antibacterial Evaluation : A study synthesized several thiazolidinone derivatives and assessed their antibacterial activity. Among them, a derivative with a similar structure to this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with an MIC of 2 µg/mL .

- Cytotoxicity Studies : In another study focusing on anticancer applications, derivatives were tested against various cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly, with some compounds leading to over 70% cell death in treated cultures compared to controls .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous thiazolidinone derivatives, focusing on structural variations, synthesis, physicochemical properties, and biological activities.

Structural Variations and Electronic Effects

Key Observations :

- Substituent Effects : Methoxy groups enhance electron density, favoring interactions with hydrophobic pockets, while fluorine atoms (e.g., 13k, 6a) improve metabolic stability and dipole interactions .

Physicochemical Properties

Key Observations :

- The propanoic acid side chain in the target compound and 6a improves aqueous solubility compared to phenyl-substituted derivatives (e.g., 13c) .

- Fluorinated compounds (6a, 13k) exhibit higher melting points due to stronger intermolecular interactions .

Key Observations :

- The methoxyphenyl-furan moiety in the target compound may enhance antimicrobial activity similar to indole derivatives (), though fluorinated or halogenated analogues (e.g., 13k, ) show superior potency due to stronger target binding .

- Thiazolidinones with propanoic/acetic acid chains (e.g., 6a, target compound) are more bioavailable than ester or amide derivatives .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted furan-aldehyde derivative and a thiazolidinone precursor. Key parameters include:

- Catalyst system : Piperidine and glacial acetic acid in ethanol under reflux (4–6 hours) to facilitate imine formation .

- Solvent choice : Ethanol or DMF-acetic acid mixtures for optimal solubility and reaction efficiency .

- Purification : Recrystallization from ethanol/DMF or chromatography to achieve >95% purity, as confirmed by melting point and spectral data .

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is used to distinguish Z/E isomers. For example, NOE interactions between the furan methylene proton (δ 7.2–7.5 ppm) and the thiazolidinone ring protons confirm the Z-configuration . FT-IR analysis of C=O (1702 cm⁻¹) and C=S (1247 cm⁻¹) stretches further supports structural integrity .

Q. What in vitro assays are recommended for preliminary antibacterial activity screening?

- Methodological Answer :

- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .

- Control compounds : Compare activity to ampicillin or ciprofloxacin to establish baseline efficacy .

- Mechanistic insights : Pair with ROS (Reactive Oxygen Species) assays to evaluate oxidative stress induction in bacterial cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s anticancer activity?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 4-methoxyphenyl ring to enhance electrophilicity and DNA intercalation potential .

- Biological testing : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) and compare IC₅₀ values with analogs lacking the thioxothiazolidinone core .

- Computational modeling : Perform molecular docking with topoisomerase II or PPAR-γ to predict binding affinities .

Q. What experimental approaches resolve contradictions in reported enzyme inhibition data (e.g., COX-2 vs. 5-LOX selectivity)?

- Methodological Answer :

- Enzyme-specific assays : Use fluorometric COX-2 and 5-LOX inhibition kits under standardized pH and temperature conditions .

- Kinetic analysis : Determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive) via Lineweaver-Burk plots .

- Cross-validation : Compare results with structurally related compounds (e.g., 4-oxo-thiazolidinones) to identify moiety-specific effects .

Q. How does the compound’s stability in physiological conditions (pH 7.4, 37°C) impact its therapeutic potential?

- Methodological Answer :

- Stability testing : Incubate the compound in PBS buffer at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Metabolite identification : Use LC-MS to detect hydrolysis products (e.g., propanoic acid derivatives) .

- Structural mitigation : Consider prodrug strategies (e.g., esterification of the carboxylic acid) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.